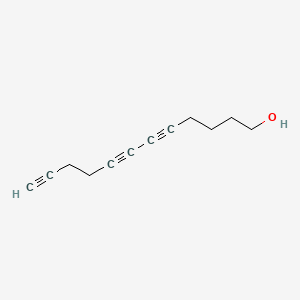
5,7,11-Dodecatriyn-1-ol
Descripción general
Descripción
5,7,11-Dodecatriyn-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pheromone Mimicry in Insect Behavior
One of the notable applications of 5,7,11-Dodecatriyn-1-ol is its role as a pheromone mimic. Research indicates that it can effectively mimic sex pheromones in various insect species, influencing mating behaviors. For instance:
- Carob Moth Studies : The compound has been studied for its ability to attract male carob moths (Ectomyelois ceratoniae) by mimicking their natural sex pheromones. This application is crucial for developing environmentally friendly pest control strategies through pheromone traps.
Anticancer Research
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For example:
- Cell Line Studies : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism often involves the induction of apoptosis and cell cycle arrest .
Agricultural Uses
The use of this compound in agriculture primarily revolves around its application as a component in pheromone-based pest control systems. These systems offer a sustainable alternative to chemical pesticides by:
- Monitoring Pest Populations : Pheromone traps utilizing this compound can help in monitoring and managing pest populations effectively.
Chemical Intermediates
In chemical manufacturing, this compound serves as an important intermediate for synthesizing various organic compounds. Its unique structure allows for further functionalization leading to:
- Production of Specialty Chemicals : These include fragrances and flavoring agents that require specific structural characteristics for efficacy.
Case Study 1: Pheromone Trap Development
A study conducted on the effectiveness of pheromone traps containing this compound demonstrated a marked increase in capture rates of male carob moths compared to controls without the compound. This study underscores the potential of using natural mimics in integrated pest management strategies.
Case Study 2: Anticancer Activity Evaluation
In a comparative study involving various synthesized derivatives of this compound against breast cancer cell lines (MCF-7), certain compounds showed up to a 70% reduction in cell viability at specific concentrations. This highlights the compound's potential as a lead structure for developing new anticancer therapies .
Propiedades
Número CAS |
76379-66-3 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
dodeca-5,7,11-triyn-1-ol |
InChI |
InChI=1S/C12H14O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1,13H,3-4,9-12H2 |
Clave InChI |
TWBPLYADCPQACM-UHFFFAOYSA-N |
SMILES |
C#CCCC#CC#CCCCCO |
SMILES canónico |
C#CCCC#CC#CCCCCO |
Key on ui other cas no. |
76379-66-3 |
Sinónimos |
5,7,11-dodecatriyn-1-ol DODECTO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














